n1-(1-Cyclopropylethyl)-n4,n4-dimethylbenzene-1,4-diamine
Description
N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine is a tertiary amine derivative featuring a benzene-1,4-diamine backbone substituted with a cyclopropylethyl group at the N1 position and dimethyl groups at the N4 position. Its structural uniqueness lies in the cyclopropylethyl moiety, which may confer steric and electronic effects distinct from linear alkyl or aromatic substituents commonly seen in related compounds .
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-N-(1-cyclopropylethyl)-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C13H20N2/c1-10(11-4-5-11)14-12-6-8-13(9-7-12)15(2)3/h6-11,14H,4-5H2,1-3H3 |
InChI Key |
OEFIXVXBYVWCCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through various methods, including the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.
Attachment to the Ethyl Chain: The cyclopropyl group is then attached to an ethyl chain through a nucleophilic substitution reaction.
Substitution on the Benzene Ring: The ethyl chain with the cyclopropyl group is then introduced to a benzene ring that has been pre-substituted with two methyl groups and two amine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structure and reactivity.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is used in studies investigating the interaction of small molecules with biological macromolecules, providing insights into molecular mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism of action of N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyclopropyl group and amine functionalities play a crucial role in binding to these targets, influencing their activity and resulting in desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Benzene-1,4-diamine Derivatives
Structural Variations and Substituent Effects
The benzene-1,4-diamine scaffold is highly versatile, with modifications at the N1 and N4 positions significantly altering chemical, biological, and material properties. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Benzene-1,4-diamine Derivatives
Key Observations :
- The cyclopropylethyl group in the target compound is rare compared to bulkier aromatic (e.g., acridine in Compound 1) or fluorinated substituents (e.g., SI78). Cyclopropane’s ring strain and sp³ hybridization may enhance rigidity and influence binding interactions in biological systems.
Insights :
- High yields (e.g., 70% for Compound 1) are achieved with stable intermediates like acridine, whereas reductive amination (SI78) or multi-step condensations (Compound 21) show moderate efficiency.
- The target compound’s synthesis remains undocumented, but cyclopropane-containing reagents (e.g., cyclopropylethyl halides) might be required, posing challenges in stereochemical control.
Physicochemical and Functional Properties
Analysis :
- Biological activity : Compound 1 and analogs () exhibit anti-prion and neuroprotective effects, likely due to aromatic planar structures interacting with biomolecules. The target compound’s cyclopropane group could modulate lipophilicity and blood-brain barrier penetration.
Biological Activity
N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine is an organic compound characterized by its unique structural features, including a cyclopropyl group and two amine functionalities on a dimethyl-substituted benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and chemical reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2 |
| Molecular Weight | 204.31 g/mol |
| IUPAC Name | 1-N-(1-cyclopropylethyl)-4-N,4-N-dimethylbenzene-1,4-diamine |
| InChI Key | OEFIXVXBYVWCCP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CC1)NC2=CC=C(C=C2)N(C)C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The cyclopropyl group enhances the compound's binding affinity, while the amine groups facilitate interactions with biological macromolecules. This can lead to modulation of various biological pathways, making it a candidate for therapeutic applications.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through apoptosis induction in cancer cell lines.
- Antimicrobial Effects : The compound has shown potential antimicrobial activity against various bacterial strains, indicating its usefulness in developing new antibiotics.
- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis.
Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation significantly. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Study 2: Antimicrobial Efficacy
In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentration ranges for potential therapeutic use.
Comparative Analysis with Related Compounds
To evaluate the uniqueness of this compound, a comparison with similar compounds is essential.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl group, dimethyl amines | Anticancer, Antimicrobial |
| N-(2-cyanoethyl)-N4,N4-bis(phenylmethyl)-1,4-benzenediamine | No cyclopropyl group | Limited anticancer effects |
| N-phenyl-2-(pyrrolidin-1-yl)acetamide | Different substituents | Neuroprotective properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine, and how can reaction yields be improved?
- Methodology : The compound’s synthesis likely involves multi-step alkylation or reductive amination, as seen in structurally similar diamines (e.g., N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine). Key steps include cyclopropane functionalization and dimethylation of the aromatic amine. Optimization can be achieved via:
- Temperature control (e.g., 0–5°C for cyclopropane stability) .
- Catalytic systems (e.g., Pd/C for hydrogenation or NaBH4 for selective reduction) .
- Purification via column chromatography or recrystallization to isolate isomers .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm cyclopropane proton environments (δ 0.5–1.5 ppm) and dimethylamine groups (δ 2.8–3.2 ppm) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) for molecular ion validation and impurity profiling .
- IR : Detection of N-H stretches (~3300 cm<sup>-1</sup>) and aromatic C=C bonds (~1600 cm<sup>-1</sup>) .
Q. How does the cyclopropylethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : The cyclopropane ring introduces steric hindrance and electronic effects. Comparative studies with N1-sec-butyl-p-phenylenediamine (CAS 10029-30-8) show:
- Slower reaction kinetics in SN<sup>2</sup> mechanisms due to steric bulk .
- Enhanced stability in acidic conditions compared to aliphatic analogs .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-response assays : Validate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) using MIC (Minimum Inhibitory Concentration) testing .
- Structural analogs : Compare with N1-(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine (CAS 29344-76-1) to isolate substituent effects .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in cytotoxicity studies .
Q. How can computational modeling predict the compound’s interaction with kinase targets (e.g., CK1/IRAK1)?
- Methodology :
- Docking simulations : Use AutoDock Vina to model binding to CK1’s ATP-binding pocket, leveraging data from N1-(4-(5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)cyclohexane-1,4-diamine derivatives .
- MD simulations : Analyze stability of hydrogen bonds between the cyclopropylethyl group and kinase residues (e.g., Lys38) .
Q. What are the structure-activity relationships (SAR) for modifying the cyclopropylethyl group to enhance therapeutic efficacy?
- Methodology :
- Isosteric replacement : Substitute cyclopropane with bicyclo[1.1.1]pentane to reduce metabolic degradation .
- Derivatization : Introduce electron-withdrawing groups (e.g., -CF3) to the benzene ring, as seen in N1,N1-diethyl-2-(trifluoromethyl)benzene-1,4-diamine .
- Pharmacokinetic profiling : Assess logP and plasma protein binding via HPLC and equilibrium dialysis .
Q. How does the compound’s electronic configuration affect its nonlinear optical (NLO) properties?
- Methodology :
- DFT calculations : Compute hyperpolarizability (β) using Gaussian09 with B3LYP/6-311G(d,p) basis set, referencing N1-(4-(dimethylamino)phenyl)-N4,N4-dimethylbenzene-1,4-diamine (NDP) .
- UV-Vis spectroscopy : Compare charge-transfer bands (λmax 350–450 nm) to confirm donor-acceptor interactions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
